3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide
Overview
Description
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H6ClF2N3O. It is a member of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with 3-chloropyrazine-2-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds such as:
2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide: This compound has a pyridine ring instead of a pyrazine ring, which may result in different biological activities and properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring in addition to the pyrazine ring and exhibit a wide range of biological activities
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Overview
3-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family, recognized for its diverse biological activities and potential applications in pharmaceuticals and agriculture. Its molecular formula is C₁₁H₆ClF₂N₃O, and it has garnered attention for its potential antimicrobial and anticancer properties.
While specific mechanisms of action for this compound are not fully elucidated, pyrazole derivatives are known to exhibit a range of pharmacological effects. The presence of chlorine and fluorine substituents in its structure enhances its biological activity by potentially increasing reactivity towards biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results. A study demonstrated that certain pyrazine derivatives showed high antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies reveal that it exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these activities range from 45 to 99 nM, indicating strong efficacy as a potential therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole derivatives is crucial for understanding their biological efficacy. The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to other compounds. Notably, the incorporation of halogen atoms like chlorine and fluorine has been associated with enhanced biological activity.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Differences |
---|---|---|
2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide | Pyridine derivative | Contains a pyridine ring instead of a pyrazine |
5-Chloro-N-(3-hydroxyphenyl)pyrazine-2-carboxamide | Hydroxyphenyl derivative | Different substituent leading to varied activity |
5-Tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Tert-butyl substituted | Presence of a tert-butyl group affects solubility |
This table illustrates how structural variations can influence the biological activity of related compounds.
Case Studies and Research Findings
- Antimycobacterial Activity : A series of studies focused on the synthesis and evaluation of various pyrazine derivatives revealed that certain compounds demonstrated significant antimycobacterial activity against M. tuberculosis, supporting the potential use of these derivatives in treating tuberculosis .
- Cytotoxicity in Cancer Cell Lines : In vitro experiments conducted on MCF-7 and MDA-MB-231 breast cancer cell lines showed that combinations of pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that warrants further investigation .
Properties
IUPAC Name |
3-chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O/c12-10-9(15-3-4-16-10)11(18)17-8-2-1-6(13)5-7(8)14/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJSRBPRBXLZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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